molecular formula C18H21NOS B2792120 N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049573-93-4

N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2792120
CAS No.: 1049573-93-4
M. Wt: 299.43
InChI Key: YKULLPBUCQFXPL-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide: is a synthetic organic compound with the molecular formula C18H21NOS It features a cyclopentanecarboxamide core substituted with a benzyl group, a methyl group, and a thiophen-2-yl group

Mechanism of Action

While the specific mechanism of action for “N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide” is not available, related compounds like Thiopropamine are most likely norepinephrine-dopamine reuptake inhibitors and/or releasing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group of the cyclopentanecarboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, methyl iodide, dimethyl sulfate, palladium catalysts.

Major Products Formed:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced cyclopentanecarboxamide derivatives.

    Substitution: Functionalized derivatives with various substituents on the benzyl or methyl groups.

Scientific Research Applications

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the development of new biochemical tools or therapeutic agents.

Medicine: Research into the pharmacological properties of N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide may reveal its potential as a drug candidate, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer therapies.

Industry: The compound’s unique properties may find applications in the development of advanced materials, such as organic semiconductors, corrosion inhibitors, or components in organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Uniqueness: N-benzyl-N-methyl-1-(thiophen-2-yl)cyclopentane-1-carboxamide stands out due to its unique combination of a cyclopentanecarboxamide core with benzyl, methyl, and thiophen-2-yl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-benzyl-N-methyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-19(14-15-8-3-2-4-9-15)17(20)18(11-5-6-12-18)16-10-7-13-21-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKULLPBUCQFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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